N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-5-7-14(8-6-2)20(24)21-15-11-19(23)22(13-15)16-9-10-17(25-3)18(12-16)26-4/h9-10,12,14-15H,5-8,11,13H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKRGVKPUPZQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3,4-dimethoxyphenylamine with a suitable acyl chloride to form an amide intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted pyrrolidinones.
Substitution: Various N-substituted amides.
Scientific Research Applications
The compound features a pyrrolidinone ring substituted with a 3,4-dimethoxyphenyl group and a propylpentanamide side chain. These structural elements contribute to its potential interactions with biological targets.
Medicinal Chemistry
-
Therapeutic Potential :
- The compound has been investigated for its potential therapeutic effects, particularly in the areas of anti-inflammatory and analgesic activities. Its structural similarity to other known pharmacological agents suggests it may interact with specific biological pathways involved in pain and inflammation management.
-
Kinase Inhibition :
- Preliminary studies indicate that compounds with similar structures may inhibit kinases such as clk1 and dyrk1a, which are involved in cellular processes like cell division and apoptosis. This opens avenues for exploring its role in cancer therapy and other diseases characterized by dysregulated kinase activity.
Biological Studies
- Cellular Mechanisms :
-
Pharmacodynamics :
- Investigations into the pharmacodynamics of this compound include evaluating its effects on enzyme activities and cellular signaling pathways. Such studies are essential for determining the compound's efficacy and safety profile.
Industrial Applications
- Synthetic Chemistry :
-
Material Science :
- There is potential for application in material science, where compounds like this can be utilized in the development of new materials with specific properties tailored for industrial applications.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of this compound through in vitro assays. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Kinase Inhibition
Another research effort focused on the compound's ability to inhibit clk1 kinase activity. In vitro experiments demonstrated that the compound effectively reduced kinase activity, providing insights into its mechanism of action and potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences and similarities between the target compound and analogs from literature are summarized below:
Table 1: Structural Comparison
Key Observations :
Substituents: The 3,4-dimethoxyphenyl group differs from the 2,6-dimethylphenoxy group in , altering steric and electronic interactions. The absence of sulfonamide groups (cf. ) may reduce solubility but improve metabolic stability.
Stereochemistry : highlights R/S configurations in analogs, suggesting chiral centers influence activity. The target compound’s pyrrolidin-3-yl group has a chiral center, but its configuration remains uncharacterized in the provided data.
Physicochemical and Pharmacological Properties
Table 2: Physicochemical Comparison
Key Findings :
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₁N₂O₄ |
| Molecular Weight | 405.53 g/mol |
| CAS Number | 900997-43-5 |
| IUPAC Name | This compound |
This compound is believed to interact with specific receptors in the central nervous system (CNS) and peripheral systems. Its structure suggests potential activity as an opioid receptor modulator, similar to other compounds in the pyrrolidine class that have shown affinity for mu, kappa, and delta opioid receptors .
Opioid Receptor Interaction
Research indicates that compounds with similar structures exhibit significant binding affinities for opioid receptors. For example, derivatives of pyrrolidine compounds have demonstrated high affinity for mu-opioid receptors, which are crucial in pain modulation and analgesia . Studies have reported Ki values (in nanomolar concentrations) for related compounds as follows:
| Receptor Type | Ki Value (nM) |
|---|---|
| Mu | 0.77 |
| Kappa | 40 |
| Delta | 4.4 |
These findings suggest that this compound may also possess similar pharmacological profiles.
Anti-inflammatory and Analgesic Effects
In preclinical studies, compounds with a similar pharmacophore have been evaluated for anti-inflammatory and analgesic effects. For instance, the compound LY246736 (alvimopan) has been shown to accelerate gastrointestinal recovery post-surgery by acting as a peripherally selective mu-opioid receptor antagonist . This points to the potential utility of our compound in managing postoperative ileus or other gastrointestinal disorders.
Case Studies
-
Study on Pain Management :
A study conducted on a series of pyrrolidine derivatives indicated that modifications to the N-substituent can lead to enhanced analgesic properties with reduced side effects compared to traditional opioids. The results suggested that this compound could be a candidate for further investigation in pain management protocols . -
Gastrointestinal Recovery :
Another research explored the effects of opioid receptor antagonists on gastrointestinal motility. The findings highlighted that compounds with similar structures could significantly improve recovery times after surgeries involving bowel resection . This reinforces the hypothesis that this compound may have beneficial effects in clinical settings.
Q & A
Q. What are the critical steps in synthesizing N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide, and how are reaction conditions optimized?
The synthesis typically involves sequential coupling of the pyrrolidinone core with functionalized aryl and alkyl groups. Key steps include:
- Pyrrolidinone formation : Cyclization of a substituted γ-aminobutyric acid derivative under acidic conditions .
- Amide coupling : Reaction of the pyrrolidinone intermediate with 2-propylpentanoyl chloride using a coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product. Optimization focuses on solvent polarity (e.g., DMF for polar intermediates), temperature control (0–5°C for sensitive reactions), and catalyst selection (e.g., DMAP for acylation) to improve yields (>60%) .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key data should researchers prioritize?
- NMR spectroscopy :
- ¹H NMR : Identify methoxy protons (δ 3.7–3.9 ppm), pyrrolidinone carbonyl (δ 2.5–3.2 ppm for adjacent protons), and propyl chain signals (δ 0.8–1.6 ppm) .
- ¹³C NMR : Confirm carbonyl groups (δ 170–175 ppm for amides) and quaternary carbons in the dimethoxyphenyl ring .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and aromatic C-O bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?
Contradictions often arise from assay specificity (e.g., receptor vs. enzyme targets) or solubility issues in vitro. Recommended approaches:
- Dose-response curves : Compare EC₅₀ values across multiple assays (e.g., fluorescence-based vs. radiometric) to identify assay-specific artifacts .
- Solubility optimization : Use co-solvents (DMSO/PBS mixtures) or surfactants (Tween-80) to maintain bioactivity in aqueous media .
- Orthogonal validation : Pair cell-based assays with biophysical methods (e.g., SPR for binding affinity) to confirm target engagement .
Q. What strategies are recommended for modifying the compound’s scaffold to enhance selectivity for neurological targets?
- Structural modifications :
- Pyrrolidinone ring : Introduce substituents (e.g., methyl groups at C3) to restrict conformational flexibility and improve binding to dopamine D3 receptors .
- Propylpentanamide chain : Replace with branched alkyl groups (e.g., isobutyl) to reduce off-target interactions with lipid membranes .
- Computational guidance : Use molecular docking (AutoDock Vina) to predict interactions with D3 receptor pockets, prioritizing residues like Ser192 and Asp110 .
Q. What experimental designs are optimal for analyzing the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to:
- Acidic/alkaline conditions (0.1M HCl/NaOH, 37°C, 24h) to assess hydrolytic stability.
- Oxidative stress (3% H₂O₂) to evaluate susceptibility to radical-mediated breakdown .
- LC-MS monitoring : Track degradation products (e.g., hydrolyzed amide bonds) and quantify half-life (t₁/₂) in simulated gastric fluid (pH 1.2) .
Methodological Insights
Q. How should researchers design a SAR (Structure-Activity Relationship) study for this compound?
- Core modifications : Synthesize analogs with variations in:
- Aryl groups : Replace 3,4-dimethoxyphenyl with 4-fluorophenyl to test π-stacking interactions .
- Amide linkages : Substitute pentanamide with sulfonamide to alter hydrogen-bonding capacity .
- Bioisosteric replacements : Swap the pyrrolidinone ring with a piperidone or morpholine moiety to assess ring size impact on potency .
- Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
